N-[(3,4-dimethoxyphenyl)methyl]-1-(2-morpholin-4-ylethyl)benzimidazol-2-amine
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Overview
Description
N-[(3,4-dimethoxyphenyl)methyl]-1-(2-morpholin-4-ylethyl)benzimidazol-2-amine is a complex organic compound that features a benzimidazole core, a morpholine ring, and a dimethoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-dimethoxyphenyl)methyl]-1-(2-morpholin-4-ylethyl)benzimidazol-2-amine typically involves multi-step organic reactions. One common approach is to start with the benzimidazole core, which can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives. The morpholine ring can be introduced via nucleophilic substitution reactions, and the dimethoxybenzyl group can be attached through alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-dimethoxyphenyl)methyl]-1-(2-morpholin-4-ylethyl)benzimidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with potentially different properties.
Scientific Research Applications
N-[(3,4-dimethoxyphenyl)methyl]-1-(2-morpholin-4-ylethyl)benzimidazol-2-amine has several scientific research applications:
Chemistry: The compound can be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology: It may have potential as a bioactive molecule, interacting with various biological targets.
Medicine: Research may explore its potential as a therapeutic agent, particularly in areas such as cancer or infectious diseases.
Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]-1-(2-morpholin-4-ylethyl)benzimidazol-2-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the structure-activity relationship of the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[(3,4-dimethoxyphenyl)methyl]-1-(2-morpholin-4-ylethyl)benzimidazol-2-amine include other benzimidazole derivatives, morpholine-containing compounds, and dimethoxybenzyl-substituted molecules.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological or chemical properties
Properties
CAS No. |
325729-91-7 |
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Molecular Formula |
C22H28N4O3 |
Molecular Weight |
396.5g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-1-(2-morpholin-4-ylethyl)benzimidazol-2-amine |
InChI |
InChI=1S/C22H28N4O3/c1-27-20-8-7-17(15-21(20)28-2)16-23-22-24-18-5-3-4-6-19(18)26(22)10-9-25-11-13-29-14-12-25/h3-8,15H,9-14,16H2,1-2H3,(H,23,24) |
InChI Key |
SCBAGGNMECLOQD-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CNC2=NC3=CC=CC=C3N2CCN4CCOCC4)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2=NC3=CC=CC=C3N2CCN4CCOCC4)OC |
Origin of Product |
United States |
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